molecular formula C26H38FNO3Si B562551 Methyl 5-(tert-Butyldimethylsilyloxymethyl-2,6-diisopropyl-4-(4-fluorophenyl)-pyridine-3-carboxylate CAS No. 334933-44-7

Methyl 5-(tert-Butyldimethylsilyloxymethyl-2,6-diisopropyl-4-(4-fluorophenyl)-pyridine-3-carboxylate

Cat. No. B562551
CAS RN: 334933-44-7
M. Wt: 459.677
InChI Key: XLTRCCKIXXCAKM-UHFFFAOYSA-N
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Description

Methyl 5-(tert-Butyldimethylsilyloxymethyl-2,6-diisopropyl-4-(4-fluorophenyl)-pyridine-3-carboxylate, also known as Methyl 5-(tert-Butyldimethylsilyloxymethyl-2,6-diisopropyl-4-(4-fluorophenyl)-pyridine-3-carboxylate, is a useful research compound. Its molecular formula is C26H38FNO3Si and its molecular weight is 459.677. The purity is usually 95%.
BenchChem offers high-quality Methyl 5-(tert-Butyldimethylsilyloxymethyl-2,6-diisopropyl-4-(4-fluorophenyl)-pyridine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-(tert-Butyldimethylsilyloxymethyl-2,6-diisopropyl-4-(4-fluorophenyl)-pyridine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Proteomics Research

This compound is utilized in proteomics research for the study of protein interactions and functions. Its unique structure allows for the modification of peptides and proteins, which can be pivotal in understanding protein dynamics and post-translational modifications .

Organic Synthesis

In organic synthesis, this molecule serves as an intermediate for the construction of more complex molecules. Its fluorophenyl group, in particular, is beneficial for creating targeted molecular interactions, which is essential in the development of pharmaceuticals .

Medicinal Chemistry

The compound’s pyridine ring makes it valuable in medicinal chemistry, where it’s used to synthesize compounds with potential therapeutic effects. Its ability to cross the blood-brain barrier makes it a candidate for neurological drug development .

Material Science

Due to its robust silicon-oxygen bond , it finds applications in material science, particularly in the development of silicon-based materials with enhanced properties for electronics and nanotechnology .

Analytical Chemistry

In analytical chemistry, it can be used as a derivatization agent for the detection of various substances within complex mixtures, improving the accuracy and sensitivity of analytical methods .

Bioconjugation Techniques

The compound is also used in bioconjugation techniques to attach biomolecules to various surfaces or to each other, which is crucial in the development of biosensors and diagnostic assays .

Agricultural Chemistry

In agricultural chemistry, derivatives of this compound could be explored for the development of new pesticides or herbicides, offering a way to enhance crop protection strategies .

Environmental Science

Lastly, in environmental science, this compound can be part of research into new methods for pollutant detection and removal, contributing to environmental monitoring and remediation efforts .

properties

IUPAC Name

methyl 5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-(4-fluorophenyl)-2,6-di(propan-2-yl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38FNO3Si/c1-16(2)23-20(15-31-32(9,10)26(5,6)7)21(18-11-13-19(27)14-12-18)22(25(29)30-8)24(28-23)17(3)4/h11-14,16-17H,15H2,1-10H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLTRCCKIXXCAKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=C(C(=N1)C(C)C)CO[Si](C)(C)C(C)(C)C)C2=CC=C(C=C2)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38FNO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50662096
Record name Methyl 5-({[tert-butyl(dimethyl)silyl]oxy}methyl)-4-(4-fluorophenyl)-2,6-di(propan-2-yl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

459.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

334933-44-7
Record name Methyl 5-({[tert-butyl(dimethyl)silyl]oxy}methyl)-4-(4-fluorophenyl)-2,6-di(propan-2-yl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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